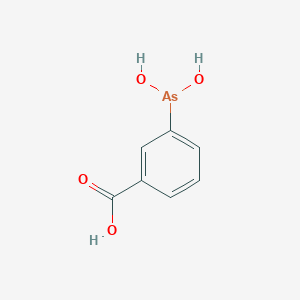
3-(Dihydroxyarsanyl)benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Dihydroxyarsanyl)benzoic acid is an organoarsenic compound that features a benzoic acid core substituted with a dihydroxyarsanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dihydroxyarsanyl)benzoic acid typically involves the introduction of the dihydroxyarsanyl group onto a benzoic acid derivative. One common method is the reaction of benzoic acid with arsenic trioxide in the presence of a reducing agent such as sodium borohydride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Dihydroxyarsanyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form arsenic-containing acids.
Reduction: Reduction reactions can convert the dihydroxyarsanyl group to other arsenic-containing functional groups.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents onto the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield arsenic acids, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
3-(Dihydroxyarsanyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor for synthesizing other organoarsenic compounds and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.
Industry: It is used in the development of advanced materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 3-(Dihydroxyarsanyl)benzoic acid involves its interaction with molecular targets in biological systems. The dihydroxyarsanyl group can interact with thiol groups in proteins, leading to the inhibition of enzyme activity. This interaction can disrupt cellular processes and has potential therapeutic applications in targeting cancer cells and microbial pathogens.
Comparison with Similar Compounds
Similar Compounds
3,5-Dihydroxybenzoic acid: Similar in structure but lacks the arsenic-containing group.
Arsenic trioxide: Contains arsenic but lacks the benzoic acid core.
Salicylic acid: Contains a hydroxyl group on the benzene ring but no arsenic.
Uniqueness
3-(Dihydroxyarsanyl)benzoic acid is unique due to the presence of both the benzoic acid core and the dihydroxyarsanyl group
Properties
CAS No. |
5410-90-2 |
|---|---|
Molecular Formula |
C7H7AsO4 |
Molecular Weight |
230.05 g/mol |
IUPAC Name |
3-dihydroxyarsanylbenzoic acid |
InChI |
InChI=1S/C7H7AsO4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4,11-12H,(H,9,10) |
InChI Key |
XPNGKUQZEMYAMD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)[As](O)O)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


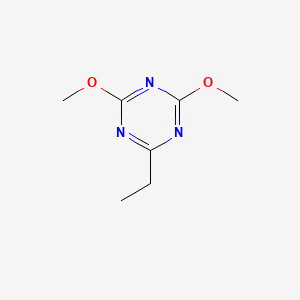

![1,2,4-Triazolo[4,3-b][1,2,4]triazin-7(8H)-one](/img/structure/B14743420.png)



![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)

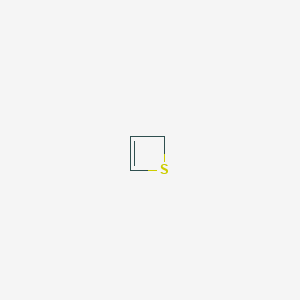
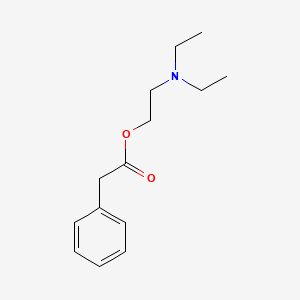
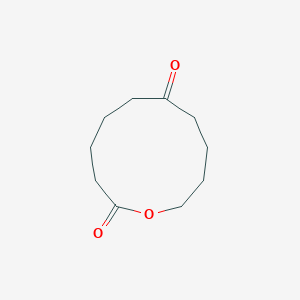
![Ethyl 2-benzamido-3-[2-(hydroxyamino)phenyl]prop-2-enoate](/img/structure/B14743484.png)
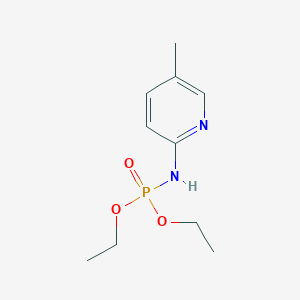
![n-[4-(Diphenylmethyl)-2-methylphenyl]acetamide](/img/structure/B14743490.png)
